Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine is an organic compound that features a sulfonamide group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and methoxy group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine
- Bis(2-hydroxyethyl)[(5-chloro-2-methoxyphenyl)sulfonyl]amine
- Bis(2-hydroxyethyl)[(5-bromo-2-ethoxyphenyl)sulfonyl]amine
Uniqueness
Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. The combination of these functional groups can provide a balance of hydrophobic and electronic effects, making it a versatile compound for various applications.
Properties
CAS No. |
1206119-35-8 |
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Molecular Formula |
C11H16BrNO5S |
Molecular Weight |
354.22g/mol |
IUPAC Name |
5-bromo-N,N-bis(2-hydroxyethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO5S/c1-18-10-3-2-9(12)8-11(10)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
InChI Key |
NLVLJJHXYHFAGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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